molecular formula C22H23N3O2S B2788835 N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide CAS No. 894011-32-6

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide

Cat. No. B2788835
CAS RN: 894011-32-6
M. Wt: 393.51
InChI Key: UCLAQUPZRVHGTN-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide, also known as DMTMO, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is primarily used as a catalyst in organic chemistry reactions. DMTMO has been found to be effective in promoting the efficiency of several chemical reactions, making it an important tool in the field of organic chemistry.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide as a catalyst is not fully understood. However, it is believed to act as a Lewis acid, which promotes the efficiency of several chemical reactions by coordinating with the reactants and stabilizing the intermediate species. This compound has also been found to act as a hydrogen bond donor, which can enhance the reactivity of certain chemical species.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed to be a relatively non-toxic compound that does not have any significant adverse effects on human health. This compound has been found to be stable under a wide range of conditions, making it an ideal tool for use in various chemical reactions.

Advantages and Limitations for Lab Experiments

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide has several advantages as a catalyst in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. This compound is also stable under a wide range of conditions, making it an ideal tool for use in various chemical reactions. However, this compound has some limitations as a catalyst. It is not effective in all chemical reactions and may require specific reaction conditions to be effective.

Future Directions

There are several future directions for research on N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide. One possible direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the exploration of new applications for this compound in organic chemistry reactions. Additionally, research could focus on the mechanism of action of this compound as a catalyst and the development of new catalysts based on its structure and properties.
In conclusion, this compound is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is primarily used as a catalyst in organic chemistry reactions and has been found to be effective in promoting the efficiency of several chemical reactions. This compound has several advantages as a catalyst in lab experiments and has several future directions for research.

Synthesis Methods

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis of this compound involves the reaction of 2,5-dimethylphenyl isocyanate with 2-(4-methyl-2-phenylthiazol-5-yl)ethylamine in the presence of a solvent such as ethanol. The reaction yields this compound as a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide has been extensively studied for its potential applications in organic chemistry reactions. It has been found to be an effective catalyst in several chemical reactions, including the synthesis of dihydropyrimidinones and the Michael addition reaction. This compound has also been studied for its potential use in the synthesis of various pharmaceuticals and natural products.

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-9-10-15(2)18(13-14)25-21(27)20(26)23-12-11-19-16(3)24-22(28-19)17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLAQUPZRVHGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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